5-Cyclopropyl-2-methylanisole
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Overview
Description
5-Cyclopropyl-2-methylanisole is an organic compound characterized by a cyclopropyl group attached to a methylanisole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-methylanisole typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methylanisole with a cyclopropyl halide in the presence of a strong base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-methylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the anisole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
5-Cyclopropyl-2-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-methylanisole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar in structure but lacks the methoxy group.
2-Methylanisole: Similar but without the cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but differs in the functional group attached
Uniqueness
5-Cyclopropyl-2-methylanisole is unique due to the presence of both the cyclopropyl and methylanisole moieties, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-cyclopropyl-2-methoxy-1-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-4-10(9-5-6-9)7-11(8)12-2/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
YRFUYZQWGXJZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2)OC |
Origin of Product |
United States |
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